molecular formula C9H11N5O2S B12720213 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)- CAS No. 149819-62-5

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)-

Cat. No.: B12720213
CAS No.: 149819-62-5
M. Wt: 253.28 g/mol
InChI Key: GOIOKJULSNLSBB-WDSKDSINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)- involves multiple steps, including the formation of the oxathiolane ring and the attachment of the purine moiety. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-trans)
  • 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)
  • 1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2R-cis)

Uniqueness

1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-trans)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (2S-trans) configuration may provide distinct advantages in certain applications, making it a valuable compound for research and development.

Properties

CAS No.

149819-62-5

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

[(2S,5S)-5-(6-aminopurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H11N5O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2,(H2,10,11,12)/t5-,6-/m0/s1

InChI Key

GOIOKJULSNLSBB-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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